Aurasperone A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

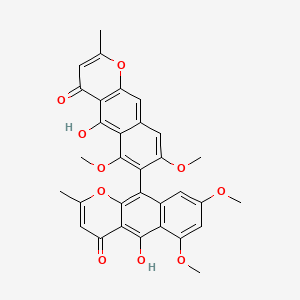

Aurasperone A is a naphtho-γ-pyrone (NγP) derivative produced by Aspergillus species, notably A. niger and A. tubingensis. Structurally, it features a dimeric naphthopyrone skeleton with hydroxyl and methyl substituents . This compound has garnered attention for its diverse bioactivities, including antioxidant, antiviral (e.g., anti-SARS-CoV-2), and antibacterial properties . Unlike some cytotoxic fungal metabolites, this compound exhibits low toxicity in human cell lines at concentrations up to 5 µg/mL .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aurasperone A can be synthesized through the oxidative coupling of two molecules of naphthopyranone derivatives. The reaction typically involves the use of oxidizing agents such as potassium ferricyanide under controlled conditions to facilitate the dimerization process .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Aspergillus niger strains under optimized conditions to maximize yield. The compound is then extracted and purified using chromatographic techniques .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to yield different reduced forms, which may exhibit distinct biological activities.

Common Reagents and Conditions:

Oxidizing Agents: Potassium ferricyanide, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Oxidized Derivatives: Various oxidized forms of this compound.

Reduced Forms: Different reduced derivatives with potential biological activities.

Substituted Compounds: this compound derivatives with substituted functional groups.

Scientific Research Applications

Antiviral Activity Against SARS-CoV-2

A significant area of research has focused on the antiviral properties of Aurasperone A, especially in the context of the COVID-19 pandemic. Studies have demonstrated that this compound exhibits potent inhibitory effects against SARS-CoV-2, with an IC50 value of 12.25 µM, comparable to the established antiviral drug remdesivir (IC50 = 10.11 µM) .

Key Findings:

- Cytotoxicity: The compound showed minimal cytotoxicity on Vero E6 cells (CC50 = 32.36 mM), resulting in a selectivity index (SI) of 2641.5, indicating it is significantly safer than remdesivir (CC50 = 415.22 µM; SI = 41.07) .

- Molecular Targeting: Molecular docking studies identified the main protease (Mpro) of SARS-CoV-2 as a primary target for this compound. The binding affinity scores ranged from -7.0 to -8.1 kcal/mol across several viral proteins .

- In Silico Studies: Molecular dynamics simulations further confirmed the stability of this compound within the active site of Mpro, maintaining critical interactions that contribute to its inhibitory effect .

Antimicrobial Properties

Beyond its antiviral capabilities, this compound has demonstrated antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Case Studies:

- In one study, extracts containing this compound were tested against a range of microbial strains, showing promising results in inhibiting their growth .

- Another investigation highlighted its potential use in treating infections caused by resistant bacterial strains .

Comparative Efficacy Table

| Compound | IC50 (µM) | CC50 (mM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 12.25 | 32.36 | 2641.5 |

| Remdesivir | 10.11 | 415.22 | 41.07 |

| Fonsecinone A | 61.06 | N/A | N/A |

Mechanism of Action

Aurasperone A exerts its antiviral effects primarily by inhibiting the main protease (Mpro) of the SARS-CoV-2 virus. Molecular docking studies have shown that this compound binds to the active site of Mpro, thereby preventing the replication and transcription of the virus . This mechanism is similar to that of other antiviral drugs, making this compound a promising candidate for further development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Aurasperone A belongs to a family of naphthopyrones, including aurasperone B, E, fonsecin, fonsecinones, asperpyrones, and rubrofusarins. Key structural and functional distinctions are outlined below:

Structural Features

| Compound | Core Structure | Hydroxyl Groups | Dimerization | Key Modifications |

|---|---|---|---|---|

| This compound | Dimeric naphthopyrone | 2 | Yes | Methylation at C-8/C-8' |

| Aurasperone B | Dimeric naphthopyrone | 3 | Yes | Additional hydroxyl at C-6 |

| Fonsecin | Monomeric naphthopyrone | 4 | No | Hydroxylation at C-5, C-7 |

| Fonsecinone A | Dimeric naphthopyrone | 2 | Yes | Ketone group at C-6/C-6' |

| Asperpyrone D | Dimeric naphthopyrone | 2 | Yes | Epoxide bridge |

Structural Insights :

- Dimerization and hydroxylation patterns critically influence bioactivity. For example, aurasperone B’s extra hydroxyl group enhances antioxidant capacity compared to this compound .

- Monomeric analogs like fonsecin exhibit higher radical scavenging due to greater hydroxylation .

Bioactivity Comparison

Antioxidant Activity

Mechanistic Notes:

- Antioxidant activity correlates with hydroxyl group count and resonance stabilization . This compound’s lower hydroxylation (2 groups) results in weaker scavenging than fonsecin (4 groups) or aurasperone B (3 groups) .

Antiviral Activity

This compound inhibits SARS-CoV-2 by targeting the main protease (Mpro) with a binding free energy (∆Gbinding) of -9.8 kcal/mol, outperforming analogs like asperpyrone C (∆Gbinding = -4.1 kcal/mol) . Molecular dynamics simulations confirm stable interactions with Mpro’s catalytic dyad (Cys145 and His41) .

Antibacterial Activity

Key Insight: this compound’s anti-H.

Biological Activity

Aurasperone A, a compound derived from the marine fungus Aspergillus niger, has garnered attention for its significant biological activities, particularly its antiviral properties against SARS-CoV-2. This article synthesizes current research findings regarding the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Overview of this compound

This compound belongs to the naphtho-gamma-pyrone class of compounds. Its structure and biological properties have been extensively studied, revealing promising results in various assays.

Antiviral Activity Against SARS-CoV-2

Recent studies have demonstrated that this compound exhibits potent antiviral activity against SARS-CoV-2. The compound was tested in vitro and showed an IC50 of 12.25 µM , which is comparable to the antiviral drug remdesivir (IC50 = 10.11 µM) . The selectivity index (SI), a measure of the safety profile, was calculated at 2641.5 , indicating that this compound is significantly less cytotoxic than remdesivir (SI = 41.07) .

Table 1: Antiviral Activity Comparison

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | 12.25 | 32.36 | 2641.5 |

| Remdesivir | 10.11 | 415.22 | 41.07 |

The mechanism by which this compound inhibits SARS-CoV-2 involves targeting the viral main protease (Mpro). Molecular docking studies revealed high binding affinities between this compound and Mpro, with docking scores ranging from −7.0 to −8.1 kcal/mol . The compound forms hydrogen bonds with critical amino acid residues essential for Mpro's catalytic activity, such as Cys-145 and others .

Molecular Dynamics Simulation

To further elucidate the interactions between this compound and Mpro, molecular dynamics simulations were conducted over a period of 150 ns . The results indicated that the compound maintained stable interactions within the active site of Mpro throughout the simulation, confirming its potential as a therapeutic agent against COVID-19 .

Additional Biological Activities

Beyond its antiviral properties, preliminary studies suggest that other members of the aurasperone family may exhibit anti-inflammatory effects. For instance, related compounds have shown dose-dependent inhibition of interleukin-4 (IL-4) signaling pathways, which could have implications for treating inflammatory diseases .

Case Studies and Research Findings

Several research studies have focused on the biological activity of this compound:

- In Vitro Efficacy : In vitro assays demonstrated the compound's ability to inhibit viral replication effectively while exhibiting minimal cytotoxicity.

- Molecular Docking Studies : These studies highlighted the binding interactions with viral proteins, particularly Mpro.

- Comparative Analysis : The efficacy of this compound was compared with other known antiviral agents, establishing its potential as a promising candidate for drug development.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

Aurasperone A’s structure includes:

-

Two naphtho-γ-pyrone units linked via a biaryl bond (C-10 and C-7').

-

Methoxy groups at positions C-6, C-8, C-6'', and C-8''.

-

Carbonyl groups in the pyrone rings.

-

Phenolic hydroxyl groups (based on its classification as a polyphenol).

These groups enable reactions such as oxidation, reduction, and conjugation (Figure 1) .

Oxidation

-

The phenolic hydroxyl groups are susceptible to oxidation, potentially forming quinones under alkaline or enzymatic conditions.

-

Methoxy groups may undergo demethylation via oxidative pathways, yielding catechol derivatives .

Reduction

-

Carbonyl groups in the pyrone rings can be reduced to secondary alcohols using agents like NaBH₄ or LiAlH₄. This modification could alter biological activity by increasing hydrophilicity .

Conjugation Reactions

-

Glucuronidation or sulfation of phenolic hydroxyl groups is likely in biological systems, enhancing water solubility for excretion .

Hydrolysis

-

Ether linkages (e.g., methoxy groups) may undergo acid- or base-catalyzed cleavage, though steric hindrance from the aromatic system could limit reactivity .

Comparative Reactivity with Analogues

The biaryl linkage in this compound distinguishes it from analogues like fonsecinone A (C-9/C-9' linkage), impacting both reactivity and biological target affinity .

Insights from Molecular Dynamics

Molecular docking studies highlight interactions between this compound and SARS-CoV-2 Mᵖʳᵒ:

-

Hydrogen bonding with catalytic residues (Cys-145, Ser-144).

-

Hydrophobic interactions with His-41 and Met-165.

These interactions suggest that chemical modifications (e.g., methoxy group substitution) could optimize binding affinity .

Synthetic and Biosynthetic Considerations

While this compound is naturally produced by Aspergillus niger, its biosynthesis involves:

Q & A

Basic Research Questions

Q. How is Aurasperone A isolated and purified from fungal sources?

this compound is typically isolated using bioassay-guided fractionation. Fungal extracts (e.g., from Aspergillus niger or Aspergillus tubingensis) are subjected to solvent extraction, followed by chromatographic techniques such as thin-layer chromatography (TLC) for activity tracking, column chromatography (silica gel or Sephadex), and semi-preparative HPLC for final purification . Spectral data (NMR, MS) and comparisons with literature are critical for confirming identity .

Q. What spectroscopic techniques are employed to elucidate the structure of this compound?

Structural characterization relies on:

- 1H/13C NMR : Identifies aromatic methyl signals (δ 6.84–6.20), methoxy groups (δ 3.80–3.85), and methylene protons .

- UV-Vis : Yellow fluorescence under 366 nm UV light .

- Mass spectrometry (MS) : Determines molecular weight (e.g., m/z 588.163 for aurasperone E analogs) and fragmentation patterns . Cross-referencing with databases like AntiBase ensures accuracy .

Q. What are the primary biological activities reported for this compound in vitro?

Key activities include:

- Enzyme inhibition : Xanthine oxidase (IC50 = 10.9 µM) and Taq DNA polymerase .

- Antibacterial effects : MIC values of 21.9 µM against Enterococcus faecium .

- Antioxidant activity : DPPH radical scavenging (EC50 = 0.18 mg/mL) .

- Anti-SARS-CoV-2 : IC50 = 12.25 µM (comparable to remdesivir) with high selectivity index (SI = 2641.5) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

Discrepancies (e.g., varying MIC values) may arise from:

- Assay conditions : Differences in bacterial strains, culture media, or incubation times .

- Compound purity : Impurities from co-isolated metabolites (e.g., aurasperones B-F) may skew results .

- Structural analogs : Modifications like methoxy or hydroxyl groups alter potency (e.g., aurasperone B has higher antioxidant activity than A) . Standardized protocols and LC-MS purity checks are recommended .

Q. What computational approaches are utilized to identify molecular targets of this compound?

For SARS-CoV-2 inhibition:

- Molecular docking : Predicts binding affinity to viral targets (e.g., M<sup>pro</sup> protease) .

- Molecular dynamics (MD) simulations : Validates stability of ligand-protein complexes over 100+ ns trajectories . These methods prioritize targets for experimental validation, reducing costly trial-and-error screening .

Q. What methodological considerations are critical for bioassay-guided isolation studies?

Key steps include:

- Activity tracking : Use TLC-bioautography or microdilution assays to guide fractionation .

- Dereplication : Compare spectral data (e.g., GNPS molecular networking) to avoid redundant isolation of known compounds .

- Dose-response validation : Confirm dose-dependent activity (e.g., IC50/EC50) to prioritize hits .

Q. How do co-isolated metabolites influence the interpretation of this compound's bioactivity?

Co-metabolites (e.g., asperpyrone A, fonsecinone A) may:

- Enhance activity : Synergistic effects in fungal extracts vs. pure compounds .

- Mask selectivity : False positives in crude extracts due to unrelated bioactive molecules .

- Interfere with assays : Fluorescent or antioxidant properties of analogs complicate readouts . Pure compound testing and metabolomic profiling are essential .

Q. How is the structure-activity relationship (SAR) of this compound derivatives explored?

SAR studies focus on:

- Core modifications : Adding/removing methoxy groups (e.g., aurasperone E vs. A) alters solubility and binding .

- Side-chain variations : Methyl or hydroxyl substitutions impact enzyme inhibition (e.g., Taq polymerase vs. xanthine oxidase) .

- Hybrid analogs : Combining naphtho-γ-pyrone with other scaffolds (e.g., benzodioxocin) to enhance potency .

Q. Methodological Best Practices

- Data reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental protocols and statistical reporting (e.g., SE, DF) .

- Literature reviews : Use academic databases (PubMed, Web of Science) over Google Scholar for systematic evidence synthesis .

- Ethical compliance : Disclose funding sources and avoid redundant/questionable research practices .

Properties

CAS No. |

1449583-07-6 |

|---|---|

Molecular Formula |

C32H26O10 |

Molecular Weight |

570.5 g/mol |

IUPAC Name |

5-hydroxy-7-(5-hydroxy-6,8-dimethoxy-2-methyl-4-oxobenzo[g]chromen-10-yl)-6,8-dimethoxy-2-methylbenzo[g]chromen-4-one |

InChI |

InChI=1S/C32H26O10/c1-13-7-18(33)26-22(41-13)10-15-9-20(38-4)28(31(40-6)23(15)29(26)35)25-17-11-16(37-3)12-21(39-5)24(17)30(36)27-19(34)8-14(2)42-32(25)27/h7-12,35-36H,1-6H3 |

InChI Key |

QAHRSPAZSGMZMT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C=C3C=C(C(=C(C3=C2O)OC)C4=C5C(=C(C6=C4C=C(C=C6OC)OC)O)C(=O)C=C(O5)C)OC |

melting_point |

207 °C |

physical_description |

Solid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.